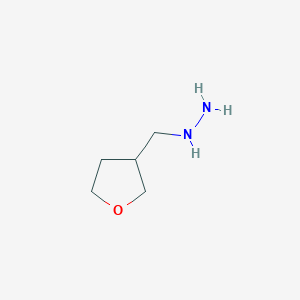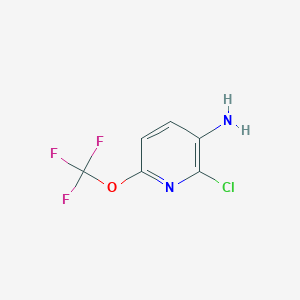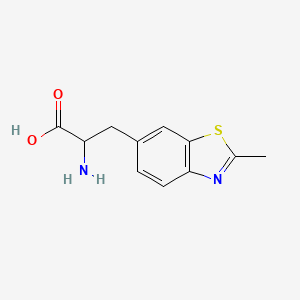![molecular formula C10H17NO3 B11758428 tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Hidroxi-2-azabiciclo[211]hexano-2-carboxilato de terc-butilo es un compuesto bicíclico con una estructura única que incluye un grupo éster terc-butilo y un grupo hidroxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-Hidroxi-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo normalmente implica el uso de la fotoquímica para acceder a nuevos bloques de construcción mediante reacciones de cicloadición [2 + 2] . Este método permite la preparación eficiente y modular del compuesto, que luego puede ser derivatizado aún más a través de diversas transformaciones.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para el 5-Hidroxi-2-azabiciclo[21
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Hidroxi-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El compuesto puede reducirse para modificar la estructura bicíclica.
Sustitución: El grupo éster terc-butilo puede sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción puede conducir a la formación de un compuesto bicíclico más saturado.
Aplicaciones Científicas De Investigación
El 5-Hidroxi-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto puede utilizarse en el estudio de las interacciones enzimáticas y la unión proteína-ligando.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el 5-Hidroxi-2-azabiciclo[2.1.1]hexano-2-carboxilato de terc-butilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Los grupos hidroxilo y éster terc-butilo juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la reactividad del compuesto. Las vías involucradas pueden incluir inhibición o activación enzimática, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
5-Hidroxi-2-azabiciclo[2.2.1]heptano-2-carboxilato de terc-butilo: Este compuesto tiene una estructura similar pero con un marco bicíclico diferente.
rac-terc-butil (1R,4S,5S)-5-(hidroximetil)-2-azabiciclo[2.1.1]hexano-2-carboxilato: Otro compuesto relacionado con un grupo hidroximetil en lugar de un grupo hidroxilo.
Singularidad
El 5-Hidroxi-2-azabiciclo[211]hexano-2-carboxilato de terc-butilo es único debido a su estructura bicíclica específica y la presencia de un grupo hidroxilo y un grupo éster terc-butilo
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(6)12/h6-8,12H,4-5H2,1-3H3 |
Clave InChI |
TYMBEDOGBJLSIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC1C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)

![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758368.png)
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)



![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde](/img/structure/B11758416.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
